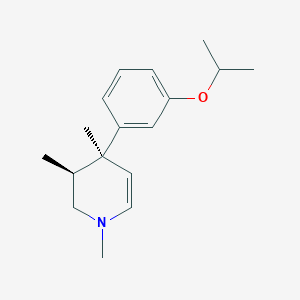
(3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structural features, including a dihydropyridine ring and a propan-2-yloxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the dihydropyridine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and reliability of the final product.
化学反应分析
Types of Reactions
(3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can have different functional groups and properties depending on the reaction conditions and reagents used.
科学研究应用
(3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (3S,4R)-1,3-Dimethyl-4-[3-(propan-2-yloxy)phenyl]piperidin-4-yl ethyl carbonate
- (3S,4R)-2,2,3,4-tetramethyl-3-(propan-2-yloxy)hexane
Uniqueness
Compared to similar compounds, (3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine stands out due to its specific stereochemistry and functional groups, which confer unique chemical and biological properties
属性
分子式 |
C17H25NO |
|---|---|
分子量 |
259.4 g/mol |
IUPAC 名称 |
(3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine |
InChI |
InChI=1S/C17H25NO/c1-13(2)19-16-8-6-7-15(11-16)17(4)9-10-18(5)12-14(17)3/h6-11,13-14H,12H2,1-5H3/t14-,17+/m1/s1 |
InChI 键 |
TUOYJZHYGHLCHZ-PBHICJAKSA-N |
手性 SMILES |
C[C@@H]1CN(C=C[C@]1(C)C2=CC(=CC=C2)OC(C)C)C |
规范 SMILES |
CC1CN(C=CC1(C)C2=CC(=CC=C2)OC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


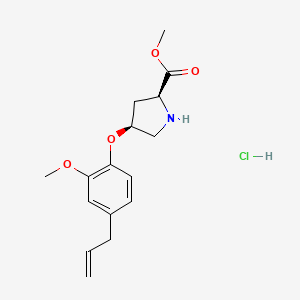
![11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B13732891.png)
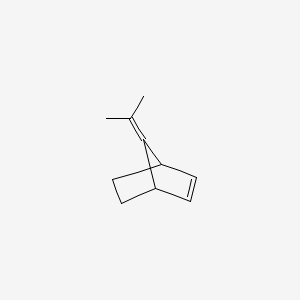

![3-[(5Z)-2-[[3-(2-carboxyethyl)-5-(2,5-dihydro-1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methylidene]-5-(3,4-dihydro-2H-pyrrol-5-ylmethylidene)pyrrol-3-yl]propanoic acid](/img/structure/B13732907.png)
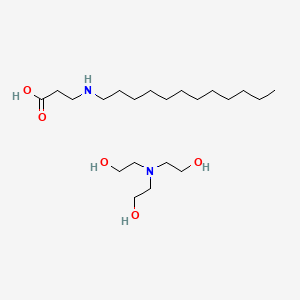
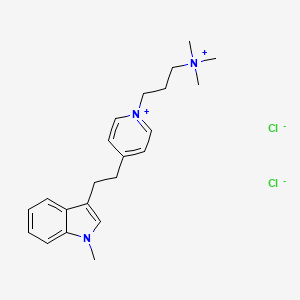

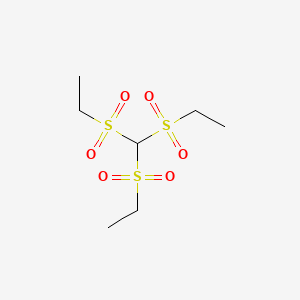
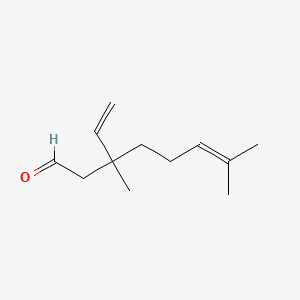
![(4E)-3-(chloromethyl)-4-[(2-methyl-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13732944.png)
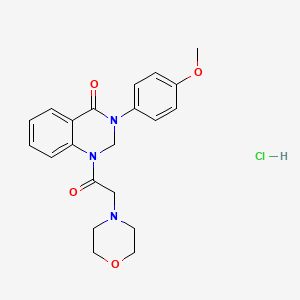
![5-[5-(2,4-Dioxopyrimidin-1-yl)pentanoylamino]-2-hydroxybenzoic acid](/img/structure/B13732955.png)

